molecular formula C9H11N3S B3034892 1-Allyl-3-(pyridin-3-yl)thiourea CAS No. 24775-43-7

1-Allyl-3-(pyridin-3-yl)thiourea

Cat. No.: B3034892
CAS No.: 24775-43-7
M. Wt: 193.27 g/mol
InChI Key: UUSFUDLPFIRKEX-UHFFFAOYSA-N
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Description

1-Allyl-3-(pyridin-3-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a pyridin-3-yl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(pyridin-3-yl)thiourea can be synthesized through the reaction of allyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in a polar solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

Allyl isothiocyanate+3-AminopyridineThis compound\text{Allyl isothiocyanate} + \text{3-Aminopyridine} \rightarrow \text{this compound} Allyl isothiocyanate+3-Aminopyridine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized to increase yield and purity, and the product can be purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(pyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl and pyridin-3-yl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Allyl-3-(pyridin-3-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

    1-Allyl-3-(pyridin-4-yl)thiourea: Similar structure but with the pyridinyl group at the 4-position.

    1-Allyl-3-(pyridin-2-yl)thiourea: Similar structure but with the pyridinyl group at the 2-position.

    1-Allyl-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness: 1-Allyl-3-(pyridin-3-yl)thiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the allyl group also contributes to its distinct properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-prop-2-enyl-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFUDLPFIRKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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